

2-(Benzyloxy)phenol IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(Benzyloxy)phenol

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A Technical Guide to 2-(Benzyloxy)phenol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-(Benzyloxy)phenol**, a key organic intermediate. It covers its chemical identity, physicochemical properties, detailed synthesis protocols, and common reaction pathways, presented in a format tailored for scientific and research applications.

Chemical Identity and Nomenclature

2-(Benzyloxy)phenol is an aromatic organic compound classified as a mono-benzylated ether of catechol.

- IUPAC Name: 2-(phenylmethoxy)phenol[1][2]
- Common Synonyms: Catechol Monobenzyl Ether, 2-phenylmethoxyphenol[1][3]
- CAS Number: 6272-38-4[1][4]

Physicochemical Properties

The quantitative properties of **2-(Benzyloxy)phenol** are summarized in the table below. This data is essential for its application in experimental design, including reaction setup and purification processes.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1][4]
Molecular Weight	200.23 g/mol	[1][4]
Appearance	Colorless to light yellow/orange clear liquid	[2][3][5]
Boiling Point	335.5 °C at 760 mmHg	[2]
Density	1.143 g/mL at 25 °C	[5][6]
Refractive Index	n _{20/D} 1.591	[5][6]
Purity (Typical)	≥96%	[5][6]
Common Impurities	<3% Catechol	[5][6]

Experimental Protocols

Detailed methodologies for the synthesis of **2-(Benzyloxy)phenol** and its subsequent conversion to a hydroquinone derivative are provided below.

Synthesis of 2-(Benzyloxy)phenol via Williamson Ether Synthesis

This protocol describes the preparation of **2-(Benzyloxy)phenol** from catechol and benzyl chloride, following the principles of the Williamson ether synthesis. This reaction proceeds via an SN₂ mechanism, where a phenoxide ion acts as a nucleophile to displace a halide from the benzyl group.[6][7]

Materials:

- Catechol (1,2-dihydroxybenzene)
- Benzyl chloride
- Potassium carbonate (K₂CO₃), anhydrous

- N,N-Dimethylformamide (DMF), anhydrous
- Diethyl ether
- 1 M Hydrochloric acid (HCl)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- **Reaction Setup:** To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add catechol (1.0 equivalent) and anhydrous DMF.
- **Base Addition:** Add anhydrous potassium carbonate (1.5 equivalents) to the flask. Stir the suspension at room temperature for 20 minutes.
- **Alkylation:** Slowly add benzyl chloride (1.0 equivalent) to the reaction mixture dropwise at room temperature.
- **Reaction:** Heat the mixture to 80°C and maintain for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- **Workup:** After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether (3 x volumes).
- **Washing:** Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO_3 solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by silica gel column chromatography to yield pure **2-(Benzyloxy)phenol**.

Conversion to 2-(Benzyloxy)hydroquinone via Oxidation-Reduction

2-(Benzyloxy)phenol can be converted to 2-(benzyloxy)hydroquinone, a useful intermediate. This is typically a two-step process involving an initial oxidation to the corresponding p-benzoquinone, followed by a reduction to the hydroquinone.^[8]

Step A: Oxidation to Benzoquinone Derivative

Materials:

- **2-(Benzyloxy)phenol**
- Methanol
- Copper(II) nitrate ($\text{Cu}(\text{NO}_3)_2$)
- Sodium nitrate (NaNO_3)

Procedure:

- **Catalyst Preparation:** Prepare the oxidation catalyst by mixing $\text{Cu}(\text{NO}_3)_2$ and NaNO_3 in a 1:3 molar ratio.
- **Reaction Setup:** In a high-pressure reactor, dissolve **2-(Benzyloxy)phenol** (1.0 equivalent) in methanol. Add the prepared catalyst.
- **Oxidation:** Seal the reactor, pressurize with oxygen (or air), and heat to approximately 70°C. Stir vigorously for 2-4 hours.
- **Isolation:** Cool the reactor, release the pressure, and filter to remove the catalyst. The resulting solution containing the benzoquinone derivative is used directly in the next step.

Step B: Reduction to Hydroquinone

Materials:

- Solution of the benzoquinone derivative from Step A

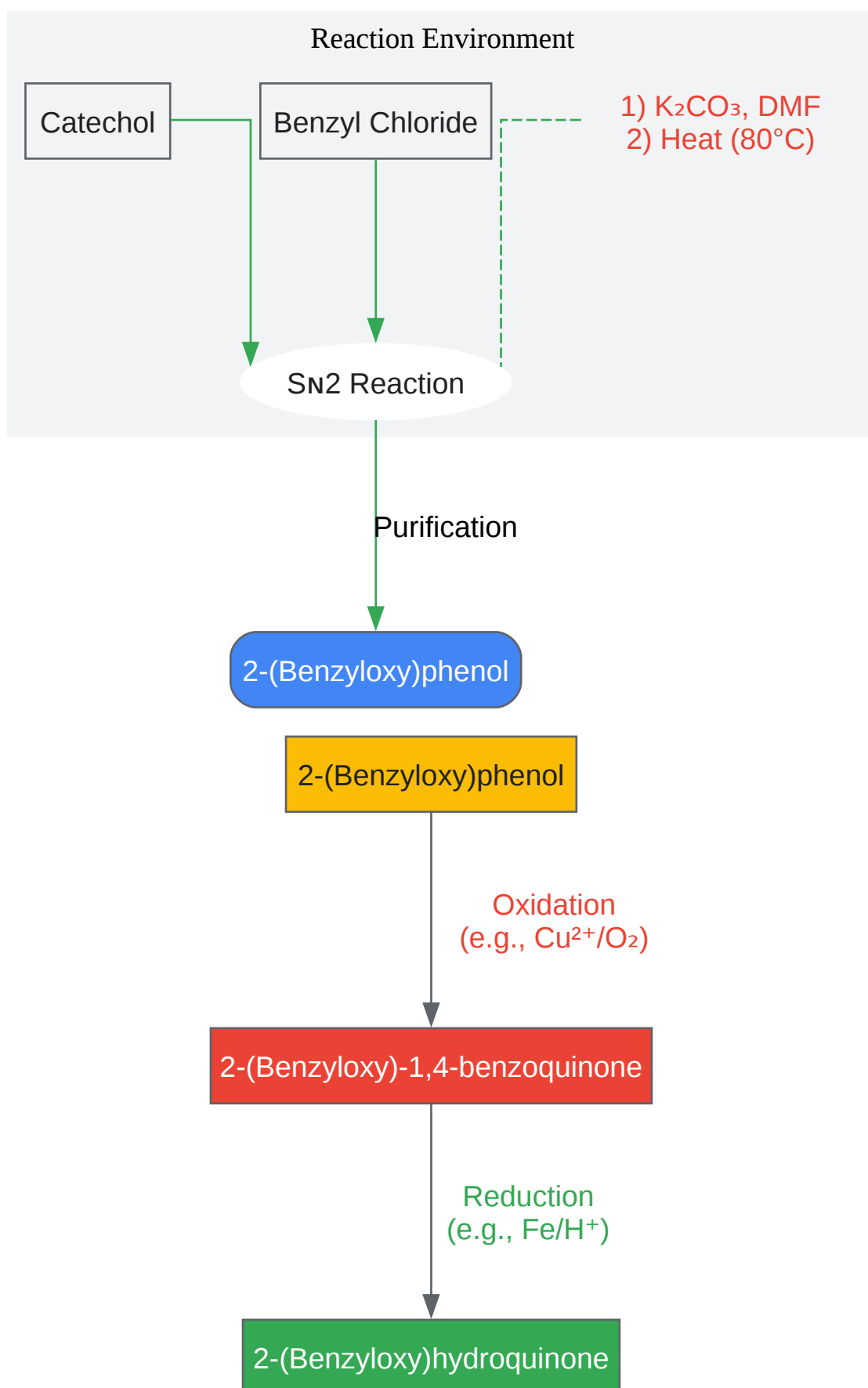
- Iron (Fe) powder
- Dilute Hydrochloric acid (HCl)

Procedure:

- Reduction: To the methanol solution containing the benzoquinone derivative, add iron powder (excess) and a small amount of dilute HCl to activate the reduction.
- Reaction: Stir the mixture at room temperature until the color of the quinone disappears, indicating the completion of the reduction (typically 1-3 hours).
- Workup: Filter the reaction mixture to remove excess iron powder.
- Extraction: Neutralize the filtrate and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Purification: Wash, dry, and concentrate the organic extract. The crude 2-(benzyloxy)hydroquinone can be further purified by recrystallization or column chromatography.

Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key chemical transformations described in this guide.



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